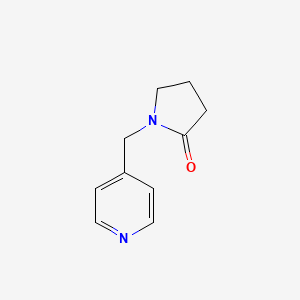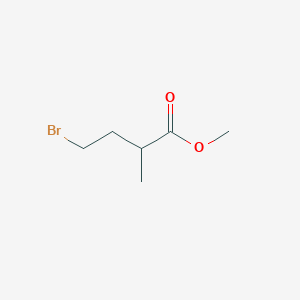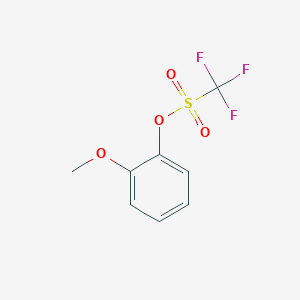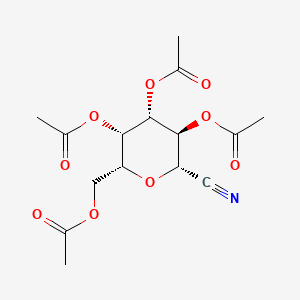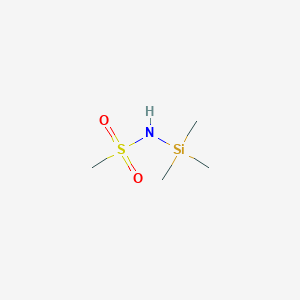
1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide is a useful research compound. Its molecular formula is C23H23IN2 and its molecular weight is 454.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
1,1’-Diethyl-4,4’-cyanine iodide is a member of the cyanine family of fluorescent dyes . These dyes are known to intercalate with DNA , inhibit Tau aggregation , and associate with certain peptides and other relevant biomolecules . Therefore, the primary targets of this compound are DNA, Tau proteins, and specific peptides.
Mode of Action
The compound interacts with its targets primarily through intercalation . Intercalation is a process where a molecule, in this case, 1,1’-Diethyl-4,4’-cyanine iodide, inserts itself between the base pairs in the DNA helix . This can lead to changes in the DNA structure and function, affecting the transcription and replication processes .
Biochemical Pathways
Given its ability to intercalate with dna and inhibit tau aggregation , it can be inferred that it may impact the pathways related to DNA replication, transcription, and protein aggregation. The downstream effects of these interactions could include changes in gene expression and protein function.
Result of Action
The molecular and cellular effects of 1,1’-Diethyl-4,4’-cyanine iodide’s action are largely dependent on its targets and mode of action. By intercalating with DNA, it can affect gene expression and potentially disrupt normal cellular functions . Its ability to inhibit Tau aggregation suggests potential implications in neurodegenerative diseases, where Tau protein aggregates are commonly observed .
特性
IUPAC Name |
1-ethyl-4-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2.HI/c1-3-24-15-13-18(20-9-5-7-11-22(20)24)17-19-14-16-25(4-2)23-12-8-6-10-21(19)23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVPXROCOCTNOP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963783 |
Source


|
| Record name | 1-Ethyl-4-[(1-ethylquinolin-4(1H)-ylidene)methyl]quinolin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-49-5 |
Source


|
| Record name | 1,1′-Diethyl-4,4′-cyanine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-[(1-ethylquinolin-4(1H)-ylidene)methyl]quinolin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is 1,1'-Diethyl-4,4'-cyanine iodide a suitable compound for demonstrating the particle-in-a-box model in a classroom setting?
A1: 1,1'-Diethyl-4,4'-cyanine iodide is a polymethine dye that exhibits a strong absorption peak in the visible region of the electromagnetic spectrum. [] This peak arises from the delocalized electrons within the conjugated system of the molecule, which can be modeled as a particle confined to a one-dimensional box. The position of this peak can be easily measured using a simple setup involving an overhead projector and a diffraction grating, making it a practical and visually engaging demonstration for teaching the principles of quantum mechanics and spectroscopy. []
Q2: How well does the particle-in-a-box model predict the absorption spectrum of 1,1'-Diethyl-4,4'-cyanine iodide?
A2: The research demonstrates excellent agreement between the experimentally measured wavelength of the predominant peak and the wavelength calculated using the particle-in-a-box model. [] This agreement highlights the model's effectiveness in predicting the spectroscopic behavior of molecules with extended conjugated systems, like 1,1'-Diethyl-4,4'-cyanine iodide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

